molecular formula C7H6F2N2O B067714 2,6-Difluorobenzhydrazide CAS No. 172935-91-0

2,6-Difluorobenzhydrazide

Cat. No. B067714
M. Wt: 172.13 g/mol
InChI Key: GVZACAPOZBPAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,6-difluorobenzamide, a closely related compound, has been achieved through fluorination and hydrolysis of 2,6-dichlorobenzonitrile using hydrogen peroxide, yielding an 80.5% product with a melting point of 145.4~145.6 ℃. This process is notable for its high yield, quality of the product, and environmental friendliness due to less pollution (Li Xiu-lian, 2009). Another relevant synthesis involves the creation of difluorobenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides, highlighting the compound's potential in polymerization reactions (Hao Liu et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of 2,6-difluorobenzhydrazide analogs, such as 2-amino-2′-[18F]fluorobenzhydrols, present methods for synthesizing radiolabeled intermediates, showcasing the structural versatility and applicability in medicinal chemistry (P. Johnström & S. Stone-Elander, 1994).

Chemical Reactions and Properties

Chemical properties of 2,6-difluorobenzhydrazide derivatives are explored through the synthesis of various heterocyclic compounds from aminobenzhydrazide, suggesting a broad range of chemical reactivities and potential applications in synthesizing new pharmacological agents (Dheefaf F. Hassan, 2010).

Physical Properties Analysis

The physical properties of closely related compounds, such as 5,6-difluorobenzothiazole-based conjugated polymers, have been studied, revealing large band gaps and deep-lying molecular orbital levels. This suggests that the physical properties of 2,6-difluorobenzhydrazide could also present interesting electronic and optical characteristics for materials science applications (Jiangman Sun et al., 2018).

Scientific Research Applications

Environmental and Analytical Applications

2,6-Difluorobenzhydrazide and related compounds have been investigated for their utility in environmental and analytical chemistry. A study demonstrated a modulation approach with 4-hydroxybenzhydrazide for constructing covalent organic frameworks (COFs) used as solid phase microextraction (SPME) coatings. These coatings were employed for the extraction of phthalate esters from water samples, showing enhanced extraction efficiency and satisfactory recoveries (Guo et al., 2019).

Synthesis and Pharmacological Research

Another aspect of research on 2,6-difluorobenzhydrazide derivatives involves their synthesis for pharmacological applications. Fluorinated Schiff bases derived from 1,2,4-triazoles were synthesized using 2,6-difluorobenzohydrazide, showing potential antiproliferative effects against human cancer cell lines. These compounds, particularly 4f, 4g, and 4h, exhibited significant activity, suggesting their potential as anticancer agents (Kumar et al., 2013).

Green Chemistry and Sustainable Synthesis

Research has also explored green chemistry approaches to synthesizing 2,6-difluorobenzhydrazide derivatives. A study on the kinetics of 2,6-difluorobenzonitrile hydrolysis in high-temperature liquid water aimed at a more environmentally friendly production method for 2,6-difluorobenzamide, an important intermediate in pesticide development. This method offers a technical feasibility for non-catalytic hydrolysis, reducing wastewater pollution and enhancing sustainability (Haoming, 2011).

Spectroscopic Investigations

Spectroscopic studies have been conducted on related benzhydrazide compounds, offering insights into their chemical properties, antimicrobial activities, and potential applications in material science. For instance, 2-Hydroxybenzhydrazide molecules were analyzed for their geometrical optimization and vibrational spectra, contributing to our understanding of their molecular structures and reactivity (Ramesh et al., 2020).

Safety And Hazards

The safety information for 2,6-Difluorobenzhydrazide includes a warning signal word and hazard statements H315, H319, and H335 . Precautionary statements include P271, P260, and P280 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZACAPOZBPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350292
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzhydrazide

CAS RN

172935-91-0
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172935-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.